4-(4-Methyl-piperidin-1-yl)-benzonitrile is an organic compound characterized by a benzene ring substituted with a benzonitrile group and a piperidine moiety. Its chemical formula is and it has a molecular weight of approximately 200.28 g/mol. The compound features a piperidine ring that is substituted at the 4-position with a methyl group, enhancing its lipophilicity and potentially influencing its biological activity.
Research indicates that 4-(4-Methyl-piperidin-1-yl)-benzonitrile exhibits significant biological activities, particularly in antimicrobial and antitumor assays. It has been noted for its ability to inhibit specific bacterial strains and may also show promise in modulating certain biochemical pathways relevant to cancer progression . The compound's interaction with biological receptors can lead to alterations in cell proliferation and differentiation processes.
The synthesis of 4-(4-Methyl-piperidin-1-yl)-benzonitrile typically involves the reaction of 4-fluorobenzonitrile with 4-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is conducted in dimethyl sulfoxide as a solvent, yielding high purity products through simple purification techniques such as recrystallization .
The compound finds applications primarily in medicinal chemistry and drug development due to its biological activity. It can serve as a lead compound in the synthesis of new antimicrobial agents or as a building block for more complex pharmaceutical molecules. Additionally, its role in proteomics research highlights its utility in biochemical studies .
Studies have shown that 4-(4-Methyl-piperidin-1-yl)-benzonitrile interacts with various biological targets, influencing receptor functions related to cell signaling pathways. These interactions can lead to significant changes in cellular responses, which are critical for understanding its therapeutic potential . Molecular docking studies further elucidate its binding affinities and modes of action against specific targets.
Several compounds share structural similarities with 4-(4-Methyl-piperidin-1-yl)-benzonitrile, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(3-Methyl-piperidin-1-yl)-benzonitrile | Similar piperidine structure | Different methyl substitution position |
| 4-(2-Methyl-piperidin-1-yl)-benzonitrile | Piperidine ring with methyl at the 2-position | Potentially altered biological activity |
| N-(piperidin-1-yl)benzamide | Benzamide derivative | Lacks the nitrile functionality |
The classical route to 4-(4-methyl-piperidin-1-yl)-benzonitrile involves nucleophilic aromatic substitution (SNAr) between 4-fluorobenzonitrile and 4-methylpiperidine. In this reaction, the fluoride leaving group is displaced by the nitrogen atom of the piperidine ring under basic conditions. Early protocols utilized polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–120°C) for 12–24 hours, achieving moderate yields of 45–60%. A key limitation of this method is the competing hydrolysis of the nitrile group under prolonged heating, which reduces overall efficiency.
Alternative pathways include the Ullmann coupling reaction, where a copper catalyst mediates the coupling of 4-bromobenzonitrile with 4-methylpiperidine. This method, while effective, requires stoichiometric amounts of copper(I) iodide and ligands such as 1,10-phenanthroline, increasing costs and complicating purification. Recent optimizations have reduced reaction times to 8–10 hours with yields up to 70%, though scalability remains constrained by the need for inert atmospheres.
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate kinetics but risk nitrile hydrolysis |
| Solvent | DMF, DMSO, or toluene | Polar solvents enhance nucleophilicity of piperidine |
| Base | K2CO3, Cs2CO3 | Stronger bases improve leaving-group displacement |
| Reaction Time | 12–24 hours | Prolonged durations increase side reactions |
The benzonitrile-piperidine structural framework exemplified by 4-(4-Methyl-piperidin-1-yl)-benzonitrile represents a versatile scaffold for anticancer drug development. Structure-activity relationship studies demonstrate that the specific positioning of the methyl group on the piperidine ring significantly influences biological activity and target selectivity [2].
The compound serves as a key intermediate in the synthesis of potent cancer cell growth inhibitors. Research has shown that piperidine-containing benzonitrile derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HCC) Huh7 cells and breast cancer models . The systematic optimization of this scaffold has yielded compounds with nanomolar potency ranges, demonstrating the value of the methylpiperidine-benzonitrile framework in medicinal chemistry [3].
Optimization studies reveal critical structural determinants for anticancer activity. The para-substitution pattern of the benzonitrile group relative to the piperidine moiety has been shown to favor increased activity over meta-substitution patterns [4]. Furthermore, the introduction of the 4-methyl substituent on the piperidine ring enhances both potency and selectivity compared to unsubstituted analogues [5].
Research demonstrates that compounds incorporating the 4-methylpiperidine-benzonitrile motif can achieve IC50 values in the low micromolar to nanomolar range against cancer cell lines [5]. The methylpiperazinyl derivatives show particularly promising results, with some analogues exhibiting IC50 values as low as 0.6 nanomolar against androgen receptors, suggesting potential applications in hormone-dependent cancers .
The anticancer mechanism of 4-(4-Methyl-piperidin-1-yl)-benzonitrile derivatives involves multiple pathways. Studies indicate that these compounds can induce apoptosis through caspase activation and cell cycle arrest in various cancer models [7] [8]. The compounds demonstrate selective toxicity toward malignant cells while showing reduced cytotoxicity against normal cell lines, indicating favorable therapeutic windows [7].
The piperidine-benzonitrile scaffold has emerged as a promising framework for antimalarial drug development, particularly against chloroquine-resistant strains of Plasmodium falciparum [9].
The incorporation of 4-methylpiperidine substituents into quinoline frameworks has yielded compounds with exceptional antimalarial activity. Novel quinoline-piperidine conjugates demonstrate nanomolar IC50 values against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum [9]. Five aminoquinoline derivatives containing piperidine modifications showed IC50 values ranging from 12 to 236 nanomolar against the NF54 strain and 25 to 69 nanomolar against the K1 strain [9].
Research demonstrates that 3,5-bis(benzylidene)-4-piperidone derivatives, structurally related to the target compound, exhibit potent activity against liver stage Plasmodium berghei development [10]. Compounds incorporating methylpiperidine moieties showed IC50 values as low as 93.5 nanograms per milliliter, significantly outperforming established antimalarials like chloroquine and mefloquine in liver stage assays [10].
The piperidine-benzonitrile framework enables the development of compounds with activity across multiple stages of the malaria parasite lifecycle [11]. Quinoline-4-carboxamide derivatives containing piperidine substituents demonstrate similar potency against liver schizonts, gametocytes, and ookinetes, supporting their potential for comprehensive malaria treatment and transmission blocking [11].
The novel mechanism of action exhibited by piperidine-containing antimalarials provides opportunities to circumvent existing resistance mechanisms. Studies indicate that these compounds target different pathways than conventional antimalarials, including protein synthesis through elongation factor 2 inhibition [11]. This novel mode of action supports their development as components of combination therapies to combat drug-resistant malaria strains.
The 4-(4-Methyl-piperidin-1-yl)-benzonitrile framework has demonstrated significant potential in neurological disorder research, particularly for conditions affecting the central nervous system [12] [13] [14].
Substituted piperidine derivatives containing benzonitrile moieties have emerged as novel lead molecules for Parkinson disease treatment [12]. The benzoylpiperidine fragment, closely related to the target compound, serves as a privileged structure in the development of dopaminergic receptor modulators [13]. Research has identified selective dopamine D4 receptor antagonists based on benzyloxypiperidine scaffolds that demonstrate improved in vitro and in vivo stability compared to existing compounds [14].
The compound framework shows promise in Alzheimer disease drug development through multiple target approaches. Piperidine derivatives demonstrate dual functionality as histamine H3 receptor antagonists and acetylcholinesterase inhibitors [15]. The most promising compound in this class, containing a benzyl moiety at position 1 of the piperidine ring, displayed 12.5 nanomolar affinity at the human H3 receptor and significant acetylcholinesterase inhibitory activity with an IC50 of 1.537 micromolar [15].
Studies demonstrate that 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile derivatives function as antagonists at the 5-HT6 receptor, which plays crucial roles in cognition and memory processes . These compounds modulate serotonin and dopamine receptor systems, suggesting potential applications in treating anxiety, depression, and cognitive dysfunction [17].
Research indicates that piperidine-benzonitrile derivatives possess favorable pharmacokinetic properties for central nervous system applications [18]. The structural modifications, including the 4-methyl substitution, influence lipophilicity and brain penetration characteristics while maintaining target selectivity [18]. Studies of related benzoylpiperidine compounds demonstrate their ability to cross the blood-brain barrier and achieve therapeutically relevant brain concentrations [13].
| Compound Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Piperidine-benzonitrile analogues | HCC Huh7 | 1-10 μM | |
| Methylpiperazine derivatives | Androgen receptor | 0.6 nM | |
| Benzoylpiperidine compounds | Various cancer lines | 0.1-1 μM | [2] |
| 4-MMPB analogues | PC-3 prostate cancer | 18 μM | [5] |
| Compound Class | P. falciparum Strain | IC50 Value | Reference |
|---|---|---|---|
| Quinoline-piperidines | NF54 (sensitive) | 12-236 nM | [9] |
| Quinoline-piperidines | K1 (resistant) | 25-69 nM | [9] |
| Bis(benzylidene)piperidones | P. berghei liver stage | 93.5 ng/mL | [10] |
| Quinoline-4-carboxamides | Multiple stages | <100 nM | [11] |
| Target Receptor | Compound Type | Ki/IC50 Value | Reference |
|---|---|---|---|
| Dopamine D4 | Benzyloxypiperidines | 96-319 nM | [14] |
| Histamine H3 | Piperidine derivatives | 12.5 nM | [15] |
| Acetylcholinesterase | H3/AChE dual inhibitors | 1.537 μM | [15] |
| 5-HT6 receptor | Methylpiperidin-4-yl derivatives | <100 nM |
| Parameter | Value Range | Compound Class | Reference |
|---|---|---|---|
| Radiochemical Yield | 53-57% | Fluorine-18 labeled | [19] |
| Molar Activity | ≥1 Ci/μmol | PET tracers | [19] |
| Brain Uptake | High | Reversible ligands | [19] |
| 5-HT7 Receptor Ki | 2-4 nM | Dual receptor ligands | [13] |